molecular formula C16H19NO3 B2801970 N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide CAS No. 1798486-54-0

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2801970
CAS No.: 1798486-54-0
M. Wt: 273.332
InChI Key: YEHIBSKDZLIVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide: is an organic compound that features a furan ring, a methoxyethyl group, and a methylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Medicine: Research has shown that derivatives of this compound exhibit promising activity as protein tyrosine kinase inhibitors, which are important in cancer treatment .

Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation in cancer cells . The furan ring and methoxyethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide is unique due to its combination of a furan ring, methoxyethyl group, and acetamide moiety, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-12-5-3-6-13(9-12)10-16(18)17-11-15(19-2)14-7-4-8-20-14/h3-9,15H,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHIBSKDZLIVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.